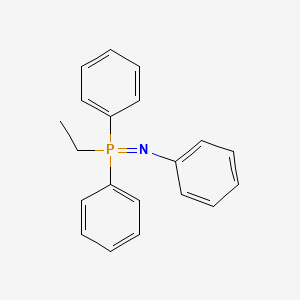

Ethyl(diphenyl)(phenylimino)-lambda~5~-phosphane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Ethyldiphenylphosphoranylidene)aniline is a chemical compound with the molecular formula C20H20NP and a molecular weight of 305.35 g/mol . It is known for its use as a ligand in various catalytic processes and has applications in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethyldiphenylphosphoranylidene)aniline typically involves the reaction of aniline with ethyldiphenylphosphine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N-(Ethyldiphenylphosphoranylidene)aniline are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Ethyldiphenylphosphoranylidene)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to form secondary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted aniline derivatives .

Scientific Research Applications

N-(Ethyldiphenylphosphoranylidene)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Ethyldiphenylphosphoranylidene)aniline involves its role as a ligand, where it coordinates with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium and platinum, and the pathways involved often include oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Triphenylphosphine: Similar in structure but lacks the aniline moiety.

Diphenylphosphinoethane: Contains a similar phosphine group but with different substituents.

N-Phenylphosphoranylideneamine: Similar structure but with different alkyl groups.

Uniqueness

N-(Ethyldiphenylphosphoranylidene)aniline is unique due to its specific combination of aniline and phosphoranylidene groups, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in certain catalytic processes, offering advantages in terms of selectivity and reactivity .

Biological Activity

Ethyl(diphenyl)(phenylimino)-lambda~5~-phosphane, a phosphine compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects.

- IUPAC Name : this compound

- Molecular Formula : C19H20N

- Molecular Weight : 275.34 g/mol

- CAS Number : 57901-20-9

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 4 µg/mL |

Anticancer Activity

In vitro studies have revealed that this compound can induce apoptosis in several cancer cell lines. The compound's mechanism appears to involve the modulation of apoptotic pathways and interference with cellular signaling.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : It has been suggested that the compound can bind to certain receptors, altering their activity and leading to downstream effects.

- Oxidative Stress Induction : this compound may increase reactive oxygen species (ROS) levels, contributing to its anticancer effects.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in various biological contexts:

-

Study on Antimicrobial Effects :

- A study evaluated the antimicrobial activity against a panel of bacteria and fungi. Results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains.

-

Cancer Cell Line Studies :

- Research involving human breast cancer cell lines demonstrated that treatment with the compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed apoptosis as the primary mode of cell death.

-

In Vivo Studies :

- Preliminary animal studies indicated that this compound reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Properties

CAS No. |

17985-99-8 |

|---|---|

Molecular Formula |

C20H20NP |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

ethyl-diphenyl-phenylimino-λ5-phosphane |

InChI |

InChI=1S/C20H20NP/c1-2-22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21-18-12-6-3-7-13-18/h3-17H,2H2,1H3 |

InChI Key |

FSYQUEIYZHAOKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=NC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.